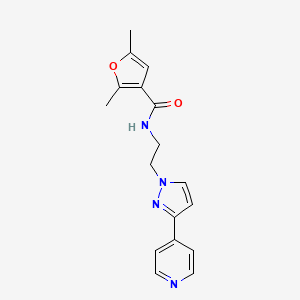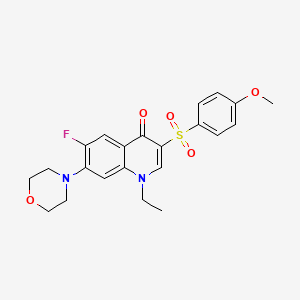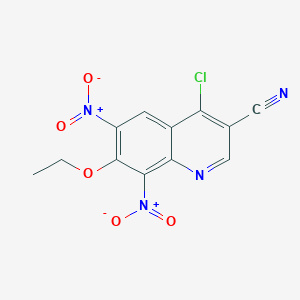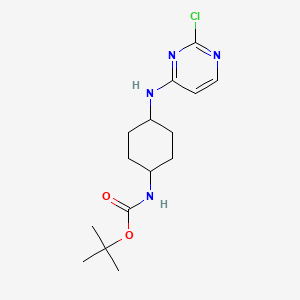![molecular formula C13H12N6OS2 B2785664 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 874467-40-0](/img/structure/B2785664.png)
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a synthetic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The compound also contains a thiazole ring, which is a similar 5-membered ring but consists of one nitrogen atom, one sulfur atom, and three carbon atoms .
Applications De Recherche Scientifique
The compound 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide has potential applications in scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as an inhibitor of certain enzymes. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, studies have suggested that this compound may have anti-inflammatory and analgesic effects, as well as potential applications in imaging biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its potential as an inhibitor of certain enzymes, which could be useful in drug discovery. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent and inhibitor of certain enzymes. Additionally, research could focus on optimizing the synthesis method for this compound, as well as developing new derivatives with improved properties. Finally, research could focus on developing new applications for this compound, such as in the field of imaging biological systems.
Méthodes De Synthèse
The synthesis of 2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves a multi-step process. The first step involves the reaction of 3-methylbenzyl chloride with sodium azide to form 3-methylphenyl azide. The second step involves the reaction of 3-methylphenyl azide with thiourea to form 2-[1-(3-methylphenyl)tetrazol-5-yl]thioacetamide. The final step involves the reaction of 2-[1-(3-methylphenyl)tetrazol-5-yl]thioacetamide with 2-bromoacetic acid to form this compound.
Safety and Hazards
The safety and hazards associated with this compound are not detailed in the available sources. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that some tetrazole derivatives are known to be energetic materials due to their high nitrogen content .
Propriétés
IUPAC Name |
2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-3-2-4-10(7-9)19-13(16-17-18-19)22-8-11(20)15-12-14-5-6-21-12/h2-7H,8H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWBAAHSQYSGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2785582.png)
![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)
![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
![3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2785595.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785596.png)

![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)


